molecular formula C18H16F2N2O2 B2964429 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide CAS No. 898464-96-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide

Cat. No.: B2964429
CAS No.: 898464-96-5
M. Wt: 330.335
InChI Key: FMVVALIGIZVPEC-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound with hydrogenated bonds.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide
  • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide is unique due to the presence of both the quinoline and difluorobenzamide moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-4-6-14(10-17(12)22)21-18(24)13-5-7-15(19)16(20)9-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVVALIGIZVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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